Prostaglandin E2-1-glyceryl ester-d5
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Overview
Description
Prostaglandin E2-1-glyceryl ester-d5 (PGE2-1-glyceryl ester-d5) is an intriguing compound used as an internal standard for quantifying PGE2-1-glyceryl ester in analytical methods such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) . It contains five deuterium atoms, making it a deuterated form of the natural compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes for PGE2-1-glyceryl ester-d5 are not widely documented. it is typically prepared through chemical modifications of prostaglandin E2 (PGE2), involving the esterification of PGE2 with glycerol. Deuterium labeling is introduced during the synthesis to create the deuterated form .
Industrial Production Methods: As an internal standard, PGE2-1-glyceryl ester-d5 is primarily synthesized in research laboratories rather than on an industrial scale. Its production involves careful isotopic labeling and purification to ensure high purity.
Chemical Reactions Analysis
Reactions and Major Products: PGE2-1-glyceryl ester-d5 is part of the prostaglandin family, which undergoes various chemical reactions. These reactions include oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to each transformation. Unfortunately, detailed information on specific reactions involving PGE2-1-glyceryl ester-d5 is scarce.
Scientific Research Applications
PGE2-1-glyceryl ester-d5 finds applications in several scientific fields:
Lipid Biochemistry: Researchers use it as an internal standard to quantify PGE2-1-glyceryl ester levels in biological samples.
Cyclooxygenase Pathway: Understanding its role in the cyclooxygenase pathway helps elucidate lipid metabolism.
Neuroscience and Cannabinoid Research: PGE2-1-glyceryl ester-d5 is linked to endocannabinoid signaling .
Mechanism of Action
The exact mechanism by which PGE2-1-glyceryl ester-d5 exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets and pathways, but further investigations are needed to fully understand its biological activity.
Comparison with Similar Compounds
While PGE2-1-glyceryl ester-d5 is unique due to its deuterium labeling, other prostaglandin derivatives exist. Notable compounds include PGE2, PGD2, PGF2α, and thromboxane A2-glyceryl ester. Each of these compounds plays distinct roles in cellular signaling and inflammation .
Properties
Molecular Formula |
C23H38O7 |
---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-20,22,24-26,28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,22+/m0/s1/i15D2,16D2,18D |
InChI Key |
RJXVYMMSQBYEHN-OIDPAJOKSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O)O)O |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OCC(CO)O)O)O |
Origin of Product |
United States |
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